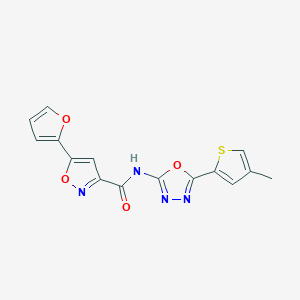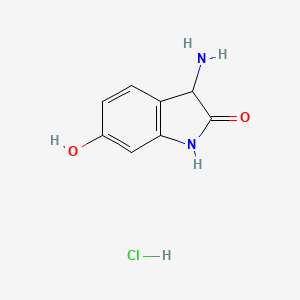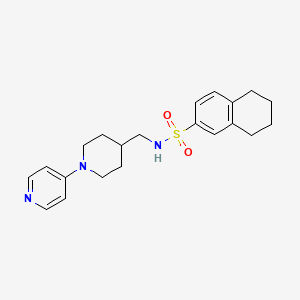![molecular formula C15H13FN2O4S B2431799 N-(2-Methoxy-4-nitrophenyl)-2-[(4-fluorphenyl)sulfanyl]acetamid CAS No. 878471-37-5](/img/structure/B2431799.png)
N-(2-Methoxy-4-nitrophenyl)-2-[(4-fluorphenyl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Hintergrund: Die ausgeprägten UV-Vis-Absorptionseigenschaften der Verbindung können für analytische Zwecke genutzt werden.
Anwendungen:- Fluoreszenzdetektion: Sie kann als Sonde zum Nachweis von 4-Nitrophenol (4-NP) oder α-Glucosidase-Aktivität dienen .
Koordinationschemie
Hintergrund: Die Koordinationsfähigkeit des Schwefelatoms macht diese Verbindung relevant für Koordinationskomplexe.
Anwendungen:Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes such asmacrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.
Mode of Action
It’s likely that the compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s activity . The presence of the fluorophenyl and nitrophenyl groups might contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its potential target, it may influence pathways related toextracellular matrix degradation . This could have downstream effects on processes such as tissue remodeling, inflammation, and disease progression.
Pharmacokinetics
fluorophenyl and nitrophenyl could influence these properties. For instance, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, while the nitro group could impact its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound acts as an inhibitor of macrophage metalloelastase, it could potentially reduce the degradation of extracellular matrix proteins . This could result in the modulation of various cellular processes, including cell migration, proliferation, and differentiation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its binding to the target. Additionally, the presence of other biomolecules could compete with the compound for binding to the target, potentially affecting its efficacy .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZNQLRFFATGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2431728.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol](/img/structure/B2431730.png)
![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)




